molecular formula C23H23N3O4 B5500812 N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide

N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide

Cat. No. B5500812
M. Wt: 405.4 g/mol
InChI Key: ZFEOACQCGORZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide, also known as MPF, is a novel compound that has gained attention for its potential use in scientific research. This compound is a derivative of the well-known antipsychotic drug, clozapine, and has been shown to have unique properties that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide is not fully understood, but it is believed to act on several different neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It is thought to have a similar mechanism of action to clozapine, but with a more targeted effect on certain receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the modulation of neurotransmitter release and receptor activity, as well as changes in gene expression and protein synthesis. These effects are believed to underlie its potential therapeutic benefits, as well as its potential use as a research tool.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide in lab experiments is its unique properties, which make it a useful tool for studying the mechanisms of neurological disorders. However, there are also limitations to its use, including its high cost and limited availability. Additionally, the complex synthesis method and potential for impurities can make it difficult to obtain high-quality samples for research.

Future Directions

There are a number of potential future directions for research on N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide, including its use in the development of new treatments for neurological disorders, as well as its potential use as a diagnostic tool. Other areas of interest include its potential use in the study of the mechanisms of these disorders, as well as its potential as a tool for studying the effects of other drugs on the brain. Overall, this compound is a promising compound that has the potential to make a significant impact on the field of neuroscience research.

Synthesis Methods

The synthesis of N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide involves a multi-step process that begins with the preparation of the starting materials, followed by the reaction of these materials to form the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide has been the subject of a growing body of scientific research, with studies focusing on its potential use in a variety of applications. One area of interest is its potential as a treatment for certain neurological disorders, such as schizophrenia and bipolar disorder. Other studies have looked at its potential as a tool for studying the mechanisms of these disorders, as well as its potential as a diagnostic tool.

properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-20-9-7-19(8-10-20)25-11-13-26(14-12-25)23(28)17-4-2-5-18(16-17)24-22(27)21-6-3-15-30-21/h2-10,15-16H,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEOACQCGORZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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